![molecular formula C25H18N3O2P B14637244 5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile CAS No. 55210-55-4](/img/structure/B14637244.png)
5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile is a complex organic compound characterized by the presence of a nitro group, a triphenylphosphine moiety, and a benzonitrile structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile typically involves the reaction of 2-amino-5-nitrobenzonitrile with triphenylphosphine. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or toluene. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-amino-5-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile.
Substitution: Formation of substituted benzonitrile derivatives.
Applications De Recherche Scientifique
5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Mécanisme D'action
The mechanism by which 5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the triphenylphosphine moiety can act as a ligand, forming complexes with metal ions. These interactions can modulate biological pathways and influence cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-nitrobenzonitrile: Shares the nitro and benzonitrile groups but lacks the triphenylphosphine moiety.
Triphenylphosphine: Contains the triphenylphosphine moiety but lacks the nitro and benzonitrile groups.
5-Nitroanthranilonitrile: Similar structure but without the triphenylphosphine moiety.
Uniqueness
5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile is unique due to the combination of the nitro group, triphenylphosphine moiety, and benzonitrile structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
55210-55-4 |
|---|---|
Formule moléculaire |
C25H18N3O2P |
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
5-nitro-2-[(triphenyl-λ5-phosphanylidene)amino]benzonitrile |
InChI |
InChI=1S/C25H18N3O2P/c26-19-20-18-21(28(29)30)16-17-25(20)27-31(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-18H |
Clé InChI |
CWLUOQUITZVMQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methylpentan-2-yl)amino]ethanol](/img/structure/B14637165.png)

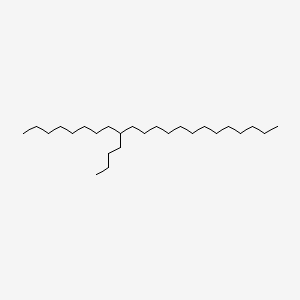

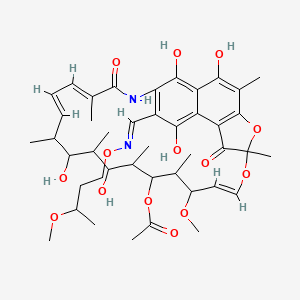

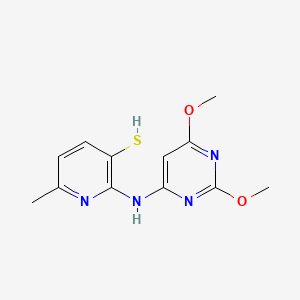
![3-[(2,4-Dinitrophenyl)sulfanyl]-5-pentyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B14637195.png)
![[(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene](/img/structure/B14637200.png)
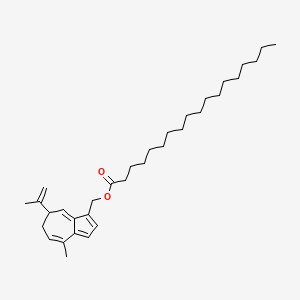
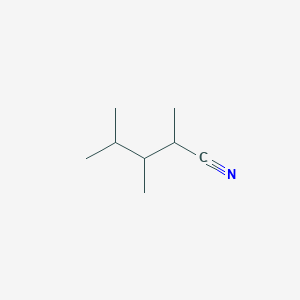
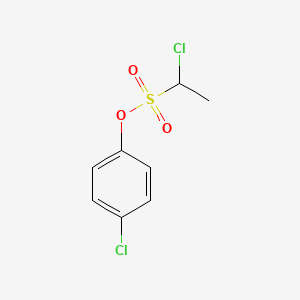
![2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol](/img/structure/B14637229.png)

